[5-(Dimethylamino)pyridin-2-yl]boronic acid
Description
Properties
Molecular Formula |
C7H11BN2O2 |
|---|---|
Molecular Weight |
165.99 g/mol |
IUPAC Name |
[5-(dimethylamino)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)6-3-4-7(8(11)12)9-5-6/h3-5,11-12H,1-2H3 |
InChI Key |
ULOBXXZRPTWYBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1)N(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from 5-Bromo-2-(dimethylamino)pyridine
-
Dimethylation :
-
Lithiation-Borylation :
Alternative Magnesium-Halogen Exchange
-
5-Bromo-2-(dimethylamino)pyridine reacts with Mg turnings in THF under nitrogen.
-
Quenching with trimethyl borate followed by acidic hydrolysis.
Comparison of Halogen-Metal Exchange Methods
| Parameter | Lithiation | Magnesiation |
|---|---|---|
| Temperature | –78°C | 25°C |
| Reaction Time | 2 h | 4 h |
| Yield | 60–70% | 55–65% |
| Scalability | Moderate | High |
Directed Ortho-Metallation (DoM)
This method leverages directing groups to achieve regioselective borylation.
Using Dimethylamino as Directing Group
-
2-(Dimethylamino)pyridine is treated with LDA (lithium diisopropylamide) at –78°C.
-
Boron electrophile (e.g., B(OMe)₃) is added, followed by hydrolysis.
Limitations :
-
Competing side reactions at the dimethylamino group reduce efficiency.
-
Requires strict temperature control.
Palladium-Catalyzed Miyaura Borylation
A versatile method for introducing boronic acid groups via cross-coupling.
Miyaura Borylation of 5-Bromo-2-(dimethylamino)pyridine
-
Catalyst : Pd(dppf)Cl₂ (5 mol%).
-
Boron Source : Bis(pinacolato)diboron (1.5 equiv).
-
Base : KOAc (3 equiv) in dioxane at 90°C for 12 h.
Optimization Insights :
-
TLC monitoring recommended to avoid over-borylation.
Iridium-Catalyzed C–H Borylation
Direct functionalization of C–H bonds offers atom-economical synthesis.
Ir-Catalyzed Borylation of 2-(Dimethylamino)pyridine
-
Catalyst : [Ir(COD)OMe]₂ (3 mol%) with dtbpy ligand.
-
Boron Source : HBpin (1.2 equiv) in cyclohexane at 80°C for 24 h.
Challenges :
-
Moderate regioselectivity (5- vs. 4-position).
-
Requires inert atmosphere and dry solvents.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Halogen-Metal Exchange | High regioselectivity, scalable | Cryogenic conditions required | 55–70% |
| Directed Metallation | No pre-functionalization needed | Low yield, side reactions | 50–55% |
| Miyaura Borylation | High yield, mild conditions | Costly palladium catalysts | 75–80% |
| Ir-Catalyzed C–H | Atom-economical | Poor regioselectivity | 40–45% |
Industrial-Scale Considerations
-
Preferred Route : Miyaura borylation due to robustness and high yield.
-
Cost Drivers : Palladium catalyst (recyclability critical) and boron reagents.
-
Purification : Acidic hydrolysis followed by recrystallization from ethanol/water.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: [5-(Dimethylamino)pyridin-2-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction of this compound can lead to the formation of boron-containing reduced species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Boronic esters, borates.
Reduction: Reduced boron species.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Intermediates
[5-(Dimethylamino)pyridin-2-yl]boronic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid functionality enables it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds which are essential in drug development. This compound has been utilized in synthesizing inhibitors for various diseases, including cancer and bacterial infections.
Enzyme Inhibition
Research indicates that boronic acids can act as reversible inhibitors for serine proteases and other enzymes. The ability of this compound to form covalent bonds with active site residues allows it to inhibit enzyme activity effectively. This property is particularly useful in developing treatments for conditions like cancer and neurodegenerative diseases.
Case Study: Inhibition of Proteases
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on proteases involved in tumor progression, suggesting its potential as a therapeutic agent in oncology .
Antibacterial Activity
The compound has shown promise in antibacterial applications, particularly against resistant strains of bacteria. Its structural features enhance its binding affinity to bacterial targets, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In vitro studies have reported that this compound derivatives demonstrate potent activity against Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell wall synthesis .
Agrochemical Applications
In agriculture, boronic acids are explored for their potential use as herbicides and fungicides. The ability to modify the structure of this compound allows for the development of agrochemicals with enhanced efficacy and reduced environmental impact.
Mechanism of Action
The mechanism of action of [5-(Dimethylamino)pyridin-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine residues. The compound’s dimethylamino group enhances its solubility and facilitates its interaction with biological targets .
Comparison with Similar Compounds
Substituent Electronic Effects
The electronic nature of substituents on the pyridine ring significantly impacts boronic acid reactivity and stability:
- Electron-Donating Groups (EDGs): Dimethylamino (Target Compound): The dimethylamino group at the 5-position donates electrons via resonance, increasing the electron density at the boronic acid site. This can enhance stability and reactivity in Suzuki couplings by reducing oxidative deboronation . Methoxy (2-Methoxy-5-pyridylboronic Acid): The methoxy group () also acts as an EDG, but its weaker resonance donation compared to dimethylamino may result in slightly lower reactivity. NMR data for this compound (δ 8.82 ppm for pyrimidine protons) suggest conjugation effects similar to those in the target compound .
- Electron-Withdrawing Groups (EWGs):
Table 1: Electronic Effects of Substituents
Substituent Position and Steric Effects
The position of substituents relative to the boronic acid group influences steric hindrance and conjugation:
- Ortho-Substitution (Target Compound): The boronic acid at the 2-position and dimethylamino group at the 5-position create a meta relationship on the pyridine ring. This minimizes steric hindrance, allowing efficient coupling .
Stability and Disproportionation
Electron-donating groups like dimethylamino may mitigate boronic acid disproportionation (self-condensation) by stabilizing the boronate intermediate. Studies on 1-(2-pyridinyl)-5-pyrazolones () suggest that EDGs enhance stability in protic solvents, a property likely shared by the target compound . In contrast, boronic acids with EWGs (e.g., nitro or cyano) are more prone to decomposition under acidic conditions .
Biological Activity
[5-(Dimethylamino)pyridin-2-yl]boronic acid is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a boronic acid functional group attached to a pyridine ring, which enhances its reactivity and biological interactions. The presence of the dimethylamino group contributes to its solubility and ability to interact with various biological targets.
- Enzyme Inhibition : Boronic acids are known to act as enzyme inhibitors by forming reversible covalent bonds with the active site of serine proteases and other enzymes. This property is essential for their role in therapeutic applications, especially in cancer treatment.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with proteins involved in cell proliferation and apoptosis, potentially making it useful in cancer therapy.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In one study, the compound demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin, suggesting its potential as an anticancer agent .
Case Studies
- Study on Cancer Cell Lines : A comprehensive analysis was conducted on the efficacy of this compound against FaDu hypopharyngeal tumor cells. The results showed a significant reduction in cell viability, indicating strong anticancer properties.
- Mechanistic Insights : Further investigations revealed that the compound inhibits specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | FaDu (Hypopharyngeal) | 5.0 | Apoptosis induction |
| Anticancer | MCF-7 (Breast Cancer) | 3.2 | Kinase inhibition |
| Enzyme Inhibition | Trypsin | 0.8 | Covalent binding |
Research Findings
- In vitro Studies : Experimental data show that this compound exhibits potent inhibitory activity against key enzymes involved in tumor metabolism.
- Structure-Activity Relationship (SAR) : Variations in the chemical structure of boronic acids have been explored to optimize their biological activity. Modifications to the pyridine ring and boron functionalization significantly affect their potency and selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(Dimethylamino)pyridin-2-yl]boronic acid?
- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-borylation. For pyridine-based boronic acids, palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF/water mixtures are effective . Protecting groups may stabilize reactive sites during synthesis, as seen in tetrahydrofuran-containing analogs .
- Key Considerations : The dimethylamino group’s electron-donating nature may require adjusted reaction temperatures (e.g., 80–100°C) to avoid premature protodeboronation.
Q. How can researchers purify and characterize this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
